Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
Overview
Description
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is a chemical compound with the molecular formula C30H47O2P. It is known for its use as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by its bulky tert-butyl groups and methoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an alcohol to yield the desired phosphine oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Scientific Research Applications
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and as a component in pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide involves its role as a ligand in catalytic reactions. The bulky tert-butyl groups and methoxy substituents provide steric hindrance and electronic effects that enhance the reactivity and selectivity of the catalyst. The compound interacts with metal centers in catalysts, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
- Tris(4-methoxyphenyl)phosphine
Uniqueness
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide is unique due to its bulky tert-butyl groups and methoxy substituents, which provide distinct steric and electronic properties. These features make it particularly effective as a ligand in catalytic reactions, offering enhanced reactivity and selectivity compared to similar compounds.
Properties
IUPAC Name |
bis(3,5-ditert-butyl-4-methoxyphenyl)-oxophosphanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAXXYVUWFZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[P+](=O)C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463956 | |
Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535925-40-7 | |
Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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